molecular formula C17H23ClO4 B015894 Etomoxir CAS No. 82258-36-4

Etomoxir

カタログ番号 B015894
CAS番号: 82258-36-4
分子量: 326.8 g/mol
InChIキー: DZLOHEOHWICNIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etomoxir is a potent, reversible and competitive inhibitor of carnitine palmitoyltransferase-1 (CPT-1). It is a drug developed to treat metabolic diseases such as obesity and diabetes. CPT-1 is the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation, and etomoxir inhibits this process by blocking the enzyme. This drug has been extensively studied in preclinical and clinical studies and is currently being tested in clinical trials.

科学的研究の応用

Application in Lung Cancer Research

Scientific Field

Oncology, Immunotherapy

Summary of Application

Etomoxir has been used in research to study its effects on lung cancer, particularly in relation to immune checkpoint therapy. The focus is on cancer stem cells (CSCs), which are known to play a crucial role in immunotherapy-related resistance .

Methods of Application

The research involved metabolomics, transcriptomics, a lung epithelial-specific Cpt1a-knockout mouse model, and clinical analysis .

Results or Outcomes

The study found that CPT1A, a key rate-limiting enzyme of fatty acid oxidation, acts with L-carnitine, derived from tumor-associated macrophages to drive ferroptosis-resistance and CD8+ T cells inactivation in lung cancer . Targeting CPT1A enhances immune checkpoint blockade-induced anti-tumor immunity and tumoral ferroptosis in tumor-bearing mice .

Application in Bladder Cancer Research

Scientific Field

Oncology, Metabolism

Summary of Application

Etomoxir has been used to study its effects on bladder cancer. The research focused on the role of fatty acid oxidation (FAO) in tumor progression .

Methods of Application

The study involved inhibiting FAO with etomoxir, which caused lipid accumulation, decreased ATP and NADPH levels, and suppressed bladder cancer cell growth in vitro and in vivo .

Results or Outcomes

The study found that etomoxir suppresses tumor progression and induces cell cycle arrest at G0/G1 phase through the peroxisome proliferator-activated receptor (PPAR) γ-mediated pathway . The cell cycle arrest could be reversed by PPARγ antagonist GW9662 .

Off-Target Effects of Etomoxir

Scientific Field

Biochemistry, Metabolism

Summary of Application

Research has been conducted to identify the off-target effects of etomoxir, providing new insight into the role of fatty acid oxidation in cancer .

Application in Amyotrophic Lateral Sclerosis and Parkinson’s Disease Research

Scientific Field

Neurology, Neurodegenerative Diseases

Summary of Application

Danish 2 N Pharma is currently developing a drug against amyotrophic lateral sclerosis and Parkinson’s disease based on Etomoxir .

Methods of Application

The specific methods of application are not detailed in the available resources. However, it typically involves preclinical trials, including in vitro and in vivo studies, followed by clinical trials.

Results or Outcomes

The outcomes of this research are not yet available as the drug is still under development .

Application in Anti-Inflammatory and Anti-Carcinogenic Therapy

Scientific Field

Immunology, Oncology

Summary of Application

The University of Colorado holds patents for the use of a combination of Etomoxir with an inhibitor of glycolysis for use as an anti-inflammatory and anti-carcinogenic agent .

Results or Outcomes

The outcomes of this research are not yet available as the therapy is still under development .

Application in Heart Failure Research

Scientific Field

Cardiology, Metabolic Diseases

Summary of Application

Etomoxir has been used in research related to heart failure. The focus is on the role of fatty acid oxidation in the energy metabolism of the failing heart .

Methods of Application

The research involved administering etomoxir to animal models with heart failure to inhibit carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial long-chain fatty acid oxidation .

Results or Outcomes

The study found that etomoxir treatment improved cardiac function and energetics, reduced cardiac hypertrophy and mortality in animal models of heart failure . However, clinical trials in humans were halted due to the development of hepatic toxicity .

Application in Diabetes Research

Scientific Field

Endocrinology, Metabolic Diseases

Summary of Application

Etomoxir has been used to study its effects on type 2 diabetes. The research focused on the role of fatty acid oxidation in insulin resistance .

Methods of Application

The study involved administering etomoxir to animal models with type 2 diabetes to inhibit fatty acid oxidation .

Results or Outcomes

The study found that etomoxir treatment improved insulin sensitivity and glucose tolerance in animal models of type 2 diabetes . However, similar to the heart failure research, clinical trials in humans were halted due to the development of hepatic toxicity .

特性

IUPAC Name

ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOHEOHWICNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869695
Record name Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etomoxir

CAS RN

82258-36-4
Record name Ethyl 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82258-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etomoxir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082258364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etomoxir
Reactant of Route 2
Reactant of Route 2
Etomoxir
Reactant of Route 3
Reactant of Route 3
Etomoxir
Reactant of Route 4
Etomoxir
Reactant of Route 5
Reactant of Route 5
Etomoxir
Reactant of Route 6
Reactant of Route 6
Etomoxir

Citations

For This Compound
8,720
Citations
AS Divakaruni, WY Hsieh, L Minarrieta, TN Duong… - Cell metabolism, 2018 - cell.com
… , concentration-response curves showed etomoxir had a submicromolar … etomoxir can effectively suppress 3H2O release from tritiated palmitate (Figure 1C). The results confirm etomoxir …
Number of citations: 264 www.cell.com
B Raud, DG Roy, AS Divakaruni, TN Tarasenko… - Cell metabolism, 2018 - cell.com
… LC-FAO, with the drug etomoxir. Using genetic models to target … , and that the effects of etomoxir on T cell differentiation and … the effects of etomoxir that involve mitochondrial respiration. …
Number of citations: 285 www.cell.com
RS O'Connor, L Guo, S Ghassemi, NW Snyder… - Scientific reports, 2018 - nature.com
Etomoxir (ETO) is a widely used small-molecule inhibitor of fatty acid oxidation (FAO) through its irreversible inhibitory effects on the carnitine palmitoyl-transferase 1a (CPT1a). We used …
Number of citations: 137 0-www-nature-com.brum.beds.ac.uk
CH Yao, GY Liu, R Wang, SH Moon, RW Gross… - PLoS …, 2018 - journals.plos.org
… Cells were first incubated with vehicle control, 10 μM etomoxir, or 200 μM etomoxir for 1 hour prior to measuring respiration (we note that etomoxir was present in the assay medium as …
Number of citations: 161 journals.plos.org
LS Pike, AL Smift, NJ Croteau, DA Ferrick… - Biochimica et Biophysica …, 2011 - Elsevier
Normal differentiated cells rely primarily on mitochondrial oxidative phosphorylation to produce adenosine triphosphate to maintain their viability and functions by using three major …
P Schrauwen, V Hinderling, MKC Hesselink… - The FASEB …, 2002 - Wiley Online Library
… content after Etomoxir administration … Etomoxir was negatively correlated with the Etomoxir induced decrease in fat oxidation, illustrating that the up-regulation of UCP3 after Etomoxir …
S Cheng, G Wang, Y Wang, L Cai, K Qian, L Ju… - Clinical …, 2019 - portlandpress.com
… of FAO with etomoxir may provide a novel … etomoxir in BCa cell viability, fatty acid metabolism, motility,and molecular mechanisms. Our results indicated that FAO, inhibited by etomoxir …
Number of citations: 79 portlandpress.com
FY Xu, WA Taylor, JA Hurd, GM Hatch - Journal of Lipid Research, 2003 - ASBMB
… In this study, we examined if acute etomoxir treatment of H9c2 … and if etomoxir mediated distinct metabolic channeling of fatty acid and glycerol into CL. Our results indicate that etomoxir …
Number of citations: 40 www.jlr.org
JK Shim, S Choi, SJ Yoon, RJ Choi, J Park… - Cancer Cell …, 2022 - Springer
… In another studies, etomoxir treatment reduced invasion rate of breast cancer cells [53] and … of stemness and invasiveness was induced by etomoxir treatment, an inhibitor of CPT1, and …
S SCHMIDT-SCHWEDA, C HOLUBARSCH - Clinical science, 2000 - portlandpress.com
… Because toxicological and clinical studies with etomoxir have already been performed in … patients with etomoxir. The goal of the present study was to test the effects of etomoxir given …
Number of citations: 272 portlandpress.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。